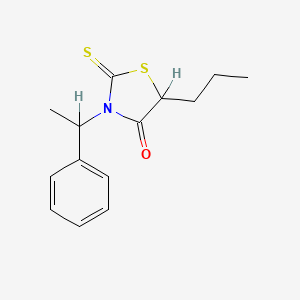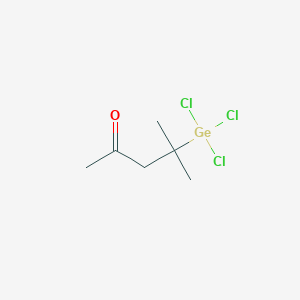![molecular formula C12H20O6 B14708276 Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate CAS No. 23985-06-0](/img/structure/B14708276.png)
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate is an organic compound with the molecular formula C12H20O6. It is also known as diethyl [2-(1,3-dioxolan-2-yl)ethyl]malonate. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate can be synthesized through the reaction of diethyl malonate with 2-(1,3-dioxolan-2-yl)ethyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate involves its ability to undergo various chemical transformations. The dioxolane ring and ester groups are reactive sites that participate in oxidation, reduction, and substitution reactions. The compound can interact with molecular targets such as enzymes and receptors, leading to the formation of biologically active molecules.
類似化合物との比較
Similar Compounds
Diethyl malonate: Similar in structure but lacks the dioxolane ring.
Ethyl acetoacetate: Contains a similar ester group but has a different carbon skeleton.
Dimethyl malonate: Similar ester groups but with methyl instead of ethyl groups.
Uniqueness
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and various scientific applications.
特性
CAS番号 |
23985-06-0 |
|---|---|
分子式 |
C12H20O6 |
分子量 |
260.28 g/mol |
IUPAC名 |
diethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C12H20O6/c1-3-15-11(13)9(12(14)16-4-2)5-6-10-17-7-8-18-10/h9-10H,3-8H2,1-2H3 |
InChIキー |
DFBVCSDWHKANKQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCC1OCCO1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
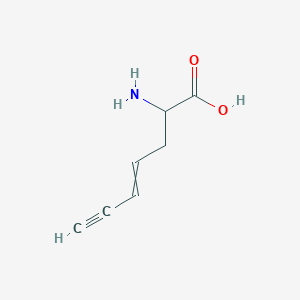

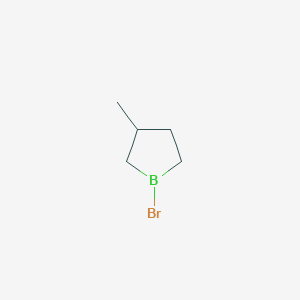

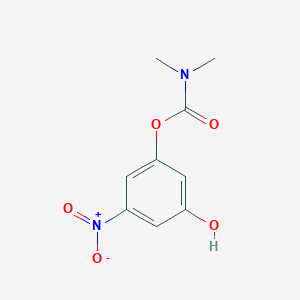
![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)

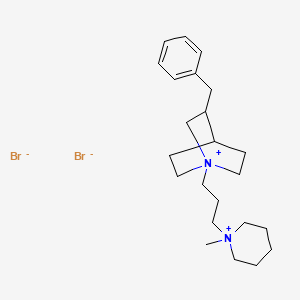
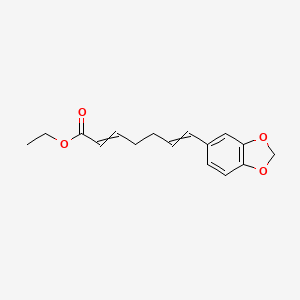
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
![5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate](/img/structure/B14708255.png)
